molecular formula C13H17NO B1497688 [p-(Pentyloxy)phenyl]acetonitrile

[p-(Pentyloxy)phenyl]acetonitrile

Cat. No.: B1497688
M. Wt: 203.28 g/mol
InChI Key: ISTXQYXAYXMCHS-UHFFFAOYSA-N
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Description

Contextual Significance of Phenylacetonitrile (B145931) Derivatives in Contemporary Chemical Research

Phenylacetonitrile and its derivatives are fundamental scaffolds in modern chemical research. They serve as crucial intermediates in the synthesis of a wide array of commercially and scientifically significant molecules. The reactivity of the methylene (B1212753) group adjacent to both the phenyl ring and the nitrile group makes it a key synthon for forming new carbon-carbon bonds. This versatility has led to their use in the production of pharmaceuticals, agrochemicals, and fragrances. For instance, phenylacetonitrile is a precursor to various drugs, including antidepressants like milnacipran (B1663801) and antihistamines such as levocabastine. In the agrochemical sector, it is a starting material for fungicides.

Role of the Pentyloxy Moiety in Tailoring Molecular Architecture

The pentyloxy group (a five-carbon alkyl chain attached to an oxygen atom) plays a significant role in modifying the properties of a molecule. Alkoxy groups, such as the pentyloxy moiety, can influence a compound's lipophilicity, which in turn affects its solubility and permeability across biological membranes. This is a critical consideration in drug design and the development of bioactive molecules. researchgate.net The introduction of such groups can alter the electronic and steric properties of the parent molecule, providing a means to fine-tune its reactivity and interaction with other molecules. In medicinal chemistry, the strategic placement of groups like the pentyloxy moiety is a common strategy to optimize the pharmacological profile of a lead compound. researchgate.net

Structural Attributes and Foundational Importance of the Acetonitrile (B52724) Functionality

The acetonitrile group (-C≡N) is a highly versatile functional group in organic synthesis. ntnu.no It can participate in a wide range of chemical transformations, acting as a precursor to amines, carboxylic acids, and various heterocyclic compounds. ntnu.noresearchgate.net The nitrogen atom's lone pair allows it to act as a nucleophile and coordinate with metals, while the carbon atom of the nitrile is electrophilic. ntnu.no Furthermore, the protons on the carbon adjacent to the nitrile are acidic, enabling the formation of a nucleophilic carbanion. ntnu.no This reactivity makes acetonitrile and its derivatives valuable building blocks for constructing complex molecular architectures. ntnu.noresearchgate.net Acetonitrile itself is also a widely used polar aprotic solvent in organic reactions and as a mobile phase in chromatography. commonorganicchemistry.comlabproinc.comfishersci.com

Overview of Research Trajectories for Arylacetonitriles and Alkoxy-Substituted Analogues

Current research on arylacetonitriles, including alkoxy-substituted versions like [p-(Pentyloxy)phenyl]acetonitrile, is focused on developing novel synthetic methods and exploring their applications in various fields. A key area of investigation is the development of more efficient and environmentally friendly catalytic methods for their synthesis and functionalization. researchgate.net This includes the use of transition metal catalysts to facilitate cross-coupling reactions. researchgate.net

Another significant research direction is the synthesis of complex molecules with potential biological activity. mdpi.com The phenylacetonitrile core is a common feature in many biologically active compounds, and the introduction of alkoxy groups can enhance or modify their properties. thegoodscentscompany.com Researchers are exploring the synthesis of novel arylacetonitrile derivatives as potential therapeutic agents. mdpi.com Furthermore, the unique electronic and structural properties of these compounds make them valuable precursors for advanced organic materials.

Table 1: Properties of this compound

Property Value
CAS Number 50690-55-6 guidechem.combldpharm.com
Molecular Formula C13H17NO guidechem.combldpharm.com
Molecular Weight 203.285 g/mol guidechem.com
Canonical SMILES CCCCCOC1=CC=C(C=C1)CC#N guidechem.com

Table 2: Related Phenylacetonitrile Compounds

Compound Name CAS Number Molecular Formula
Phenylacetonitrile 140-29-4 cas.org C8H7N nih.gov
p-Methoxyphenylacetonitrile 134-29-4 C9H9NO orgsyn.org
2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile 339105-55-4 sigmaaldrich.com C12H9N3O sigmaaldrich.com
Diphenylacetonitrile 86-29-3 C14H11N orgsyn.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-(4-pentoxyphenyl)acetonitrile

InChI

InChI=1S/C13H17NO/c1-2-3-4-11-15-13-7-5-12(6-8-13)9-10-14/h5-8H,2-4,9,11H2,1H3

InChI Key

ISTXQYXAYXMCHS-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CC#N

Origin of Product

United States

Reactivity and Transformational Chemistry of P Pentyloxy Phenyl Acetonitrile

Chemical Transformations Involving the Nitrile Group

The cyano group (C≡N) of [p-(pentyloxy)phenyl]acetonitrile is a key site for synthetic modifications, enabling its conversion into a range of other functional groups, including carboxylic acids, esters, and amines.

Hydrolysis Reactions to Carboxylic Acid Derivatives

The hydrolysis of the nitrile group in this compound to its corresponding carboxylic acid, 4-(pentyloxy)phenylacetic acid, is a fundamental transformation. This reaction can be achieved under both acidic and basic conditions. In a typical acid-catalyzed hydrolysis, the nitrile is heated with an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid. The reaction proceeds through the initial formation of a protonated nitrile, which is then attacked by water to form an imidic acid intermediate. This intermediate subsequently tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Alternatively, base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. This process generates a carboxylate salt, which upon acidification yields the final carboxylic acid. A greener approach involves the use of near-critical water as both the solvent and a catalyst, obviating the need for strong acids or bases and simplifying product isolation. youtube.comlibretexts.org

Reagent/ConditionsProductNotes
H₂SO₄, H₂O, heat4-(Pentyloxy)phenylacetic acidStandard acidic hydrolysis.
NaOH, H₂O, heat then H₃O⁺4-(Pentyloxy)phenylacetic acidStandard basic hydrolysis.
Near-critical H₂O, heat4-(Pentyloxy)phenylacetic acidA green chemistry approach. youtube.com

Pinner Reaction and Ester Formation

The Pinner reaction provides a direct route to esters from this compound without the isolation of the corresponding carboxylic acid. drugfuture.comorganic-chemistry.orgacsgcipr.org This reaction involves treating the nitrile with an anhydrous alcohol in the presence of a dry acid catalyst, typically hydrogen chloride gas. drugfuture.comorganic-chemistry.org The reaction proceeds through the formation of an intermediate imino ester salt, often referred to as a Pinner salt. drugfuture.comorganic-chemistry.org Subsequent treatment of this salt with water leads to the formation of the desired ester. Low temperatures are often employed during the formation of the Pinner salt to prevent its decomposition. drugfuture.com The choice between acid and base catalysis can depend on the electronic nature of the nitrile. drugfuture.com

Reagent/ConditionsIntermediateFinal Product
1. Anhydrous ROH, dry HClAlkyl [p-(pentyloxy)phenyl]acetimidate hydrochlorideAlkyl [p-(pentyloxy)phenyl]acetate
2. H₂O

Hydrogenation to Amine Derivatives

The nitrile group of this compound can be reduced to a primary amine, 2-(4-(pentyloxy)phenyl)ethan-1-amine, through catalytic hydrogenation. acsgcipr.org This transformation is typically carried out using molecular hydrogen (H₂) in the presence of a metal catalyst. acsgcipr.org Raney nickel is a commonly employed catalyst for this purpose, often requiring elevated temperature and pressure. masterorganicchemistry.comyoutube.com Other catalysts, such as platinum or palladium on a carbon support, can also be effective. masterorganicchemistry.com The reaction involves the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond, first forming an imine intermediate which is then further reduced to the primary amine.

CatalystReducing AgentProduct
Raney NickelH₂2-(4-(Pentyloxy)phenyl)ethan-1-amine
Platinum on Carbon (Pt/C)H₂2-(4-(Pentyloxy)phenyl)ethan-1-amine
Palladium on Carbon (Pd/C)H₂2-(4-(Pentyloxy)phenyl)ethan-1-amine

Reactions at the Active Methylene (B1212753) Center (α-Carbon)

The methylene group (CH₂) adjacent to the nitrile group in this compound is activated by the electron-withdrawing nature of the cyano group. This makes the α-protons acidic and susceptible to removal by a base, generating a carbanion that can participate in various carbon-carbon bond-forming and substitution reactions. missouri.eduyoutube.com

Base-Induced Carbon-Carbon Bond Forming Reactions

The generation of a carbanion at the α-carbon of this compound opens up pathways for the formation of new carbon-carbon bonds. masterorganicchemistry.comorganic-chemistry.org This is typically achieved by treating the nitrile with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (B95107) (THF). pressbooks.pubyoutube.comlibretexts.org The resulting nucleophilic carbanion can then react with various electrophiles. For instance, reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) results in the alkylation of the α-carbon. libretexts.org This reaction is a type of SN2 reaction and is most efficient with primary and methyl halides. libretexts.org

BaseElectrophileProduct
Sodium Hydride (NaH)Alkyl Halide (R-X)2-[p-(Pentyloxy)phenyl]-2-alkylacetonitrile
Lithium Diisopropylamide (LDA)Alkyl Halide (R-X)2-[p-(Pentyloxy)phenyl]-2-alkylacetonitrile

The use of a bulky base like LDA at low temperatures can favor the formation of the kinetic enolate, leading to regioselective alkylation in more complex systems. youtube.com

Halogenation Studies (e.g., Bromination)

The active methylene center of this compound can undergo halogenation, for instance, bromination. This can be achieved using reagents like N-bromosuccinimide (NBS), which serves as a convenient source of electrophilic bromine. drugfuture.comorganic-chemistry.orgmissouri.edumasterorganicchemistry.com The reaction can proceed via different mechanisms depending on the conditions. Under radical conditions, initiated by light or a radical initiator like AIBN, a bromine radical can abstract an α-hydrogen, leading to the formation of a stabilized benzylic radical which then reacts with bromine. missouri.edumasterorganicchemistry.com Alternatively, under acidic conditions, the reaction can proceed through an enol or enolate-like intermediate which then attacks the electrophilic bromine source. libretexts.orgmasterorganicchemistry.comyoutube.comyoutube.com This allows for the synthesis of α-bromo-[p-(pentyloxy)phenyl]acetonitrile, a valuable intermediate for further synthetic transformations. libretexts.org

ReagentConditionsProduct
N-Bromosuccinimide (NBS)Radical initiator (e.g., AIBN), heat or lightα-Bromo-[p-(pentyloxy)phenyl]acetonitrile
N-Bromosuccinimide (NBS)Acid catalystα-Bromo-[p-(pentyloxy)phenyl]acetonitrile
Bromine (Br₂)Acid catalyst (e.g., Acetic Acid)α-Bromo-[p-(pentyloxy)phenyl]acetonitrile

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the pentyloxy group. The oxygen atom of the pentyloxy group donates electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during the substitution. This activating effect directs incoming electrophiles to the positions ortho to the pentyloxy group. The cyanomethyl group, in contrast, is generally considered to be a deactivating group.

Common electrophilic aromatic substitution reactions that can be anticipated for this compound include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to yield mono-nitro derivatives, with the nitro group predominantly entering at the positions ortho to the pentyloxy group.

Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst would result in the introduction of a halogen atom at the ortho positions.

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by a Lewis acid, would also be directed to the ortho positions. However, Friedel-Crafts reactions can sometimes be complicated by the presence of the nitrile group, which can coordinate with the Lewis acid catalyst.

The regioselectivity of these reactions is primarily governed by the powerful activating and ortho-directing effect of the alkoxy group.

The pentyloxy group itself can undergo chemical transformations, primarily through the cleavage of the ether linkage. This reaction typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).

The cleavage of the aryl-alkyl ether bond in this compound would proceed via nucleophilic attack of the halide ion on the pentyl group, leading to the formation of p-hydroxyphenylacetonitrile and the corresponding pentyl halide. This reaction is a standard method for the dealkylation of aryl ethers and provides a route to phenolic derivatives.

Role as a Synthetic Precursor in Advanced Organic Synthesis

The combination of an activated aromatic ring and a reactive methylene-nitrile group makes this compound a versatile building block for the synthesis of more complex molecules.

The structural motif of an alkoxy-substituted phenylacetonitrile (B145931) is found in various non-controlled organic compounds with applications in materials science and as intermediates for pharmaceuticals and dyes. For instance, molecules with similar structures are utilized in the synthesis of:

Liquid Crystals: The rod-like shape and polarizability of molecules derived from alkoxy-substituted phenylacetonitriles make them suitable candidates for liquid crystal applications. nih.govcolorado.eduresearchgate.netnih.govmdpi.com The pentyloxy chain contributes to the necessary molecular shape and can influence the mesomorphic properties.

Dyes: Arylacetonitrile derivatives can be used as precursors in the synthesis of azo dyes and other colorants. researchgate.netunb.cacuhk.edu.hkresearchgate.netijirset.com The aromatic ring can be diazotized and coupled with other aromatic systems to generate highly conjugated, colored compounds.

Pharmaceutical Intermediates: While this article does not discuss controlled substances, the phenylacetonitrile core is a common feature in a wide range of non-controlled pharmaceutical compounds. The pentyloxy group can be a key structural element or a modifiable handle for further synthetic transformations.

The following table provides a conceptual overview of potential non-controlled compounds that could be synthesized from this compound, based on the reactivity of analogous structures.

Target Compound ClassSynthetic TransformationPotential Application
Substituted PhenolsEther cleavageAntioxidants, polymer precursors
Azo DyesDiazotization and couplingColorants for textiles and other materials
Liquid CrystalsElaboration of the molecular structureDisplay technologies
Substituted QuinolinesFriedländer annulation or similar cyclizationsIntermediates for biologically active molecules

The active methylene group and the nitrile function in this compound are key reactive sites for the construction of various heterocyclic rings.

Thiophenes: The Gewald reaction provides a direct route to highly substituted 2-aminothiophenes. organic-chemistry.orgresearchgate.netfu-berlin.deresearchgate.netumich.edu This multicomponent reaction would involve the condensation of this compound with elemental sulfur and a carbonyl compound (an aldehyde or ketone) in the presence of a base. The resulting aminothiophene can serve as a versatile intermediate for further synthetic elaborations.

Pyridines: Substituted pyridines can be synthesized from activated nitriles through various condensation strategies. nih.govresearchgate.netorganic-chemistry.orgnih.govmdpi.com For example, a reaction with a 1,3-dicarbonyl compound or its equivalent, often in the presence of a base and an ammonium source, can lead to the formation of a pyridine (B92270) ring. The specific substitution pattern on the resulting pyridine would depend on the reaction partners and conditions employed.

Thorpe-Ziegler Cyclization: If a second nitrile group or a suitable electrophile is introduced into the molecule, intramolecular cyclization via the Thorpe-Ziegler reaction can occur. rsc.org This reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone. This provides a pathway to fused ring systems.

The following table lists some of the heterocyclic systems that could be synthesized from this compound.

Heterocyclic SystemKey ReactionReagents
2-AminothiopheneGewald ReactionCarbonyl compound, elemental sulfur, base
Substituted PyridineHantzsch-like synthesis1,3-Dicarbonyl compound, ammonia (B1221849) source
Fused Cyclic KetoneThorpe-Ziegler ReactionIntroduction of a second nitrile followed by base

Computational and Theoretical Investigations of P Pentyloxy Phenyl Acetonitrile

Prediction of Spectroscopic Parameters (Computed vs. Experimental Correlation)

NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and verification. For a molecule like [p-(Pentyloxy)phenyl]acetonitrile, theoretical chemical shifts would typically be calculated using quantum mechanical methods.

Modern approaches often employ Density Functional Theory (DFT) and machine learning (ML) algorithms. nih.gov DFT calculations, for example, can determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value. The accuracy of these predictions has improved significantly, with some machine learning models trained on large experimental datasets achieving mean absolute errors of less than 0.10 ppm for ¹H NMR. nih.gov Techniques like the Gauge-Including Atomic Orbital (GIAO) method are commonly used in these calculations. rsc.orgorientjchem.org

For this compound, computational analysis would involve optimizing the molecule's geometry and then calculating the shielding tensors for each proton and carbon atom. These theoretical values would then be compared to experimentally obtained spectra to confirm the structure. The influence of the pentyloxy and acetonitrile (B52724) groups on the chemical shifts of the aromatic ring protons would be of particular interest, as these substituents alter the electronic environment of the benzene (B151609) ring. liverpool.ac.uk

Table 1: Hypothetical Data Table for Predicted ¹H NMR Chemical Shifts of this compound

ProtonPredicted Chemical Shift (ppm)
H (aromatic, ortho to -OCH₂)Data not available
H (aromatic, meta to -OCH₂)Data not available
-CH₂-CNData not available
-O-CH₂-Data not available
-CH₂- (pentyloxy chain)Data not available
-CH₃ (pentyloxy chain)Data not available

Note: This table is for illustrative purposes only. No specific predicted data for this compound has been found in published literature.

Thermodynamic Property Computations

Computational chemistry allows for the calculation of various thermodynamic properties of a molecule, providing insights into its stability and behavior under different conditions. For this compound, these calculations would typically be performed using statistical mechanics based on the results of quantum chemical calculations.

Methods such as DFT would be used to determine the molecule's optimized geometry and vibrational frequencies. From these fundamental data, properties like the zero-point vibrational energy (ZPVE), rotational constants, and dipole moment can be calculated. These parameters are crucial for understanding the molecule's conformational preferences and intermolecular interactions. For instance, theoretical investigations on pentanol (B124592) radicals have utilized methods like M06-2X/6-311++G(d,p) to study their thermodynamic properties and reaction kinetics. rsc.org

Table 2: Hypothetical Data Table for Computed Thermodynamic Properties of this compound

PropertyComputed Value
Zero-Point Vibrational Energy (ZPVE)Data not available
Rotational ConstantsData not available
Dipole MomentData not available
Enthalpy of FormationData not available
Gibbs Free Energy of FormationData not available

Note: This table is for illustrative purposes only. No specific computed thermodynamic data for this compound has been found in published literature.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. bibliotekanauki.pl The key parameters of interest include the electric dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). nih.govresearchgate.net

For this compound, the presence of an electron-donating pentyloxy group and an electron-withdrawing cyano group on the phenyl ring suggests potential for NLO activity. Computational studies on similar donor-acceptor systems have shown that such substitutions can lead to significant NLO responses. nih.gov The calculations would involve determining the molecule's response to an external electric field. Functionals like CAM-B3LYP are often employed for these calculations as they can accurately describe charge-transfer excitations, which are crucial for NLO properties. rsc.org

Table 3: Hypothetical Data Table for Computed Non-Linear Optical (NLO) Properties of this compound

PropertyComputed Value
Electric Dipole Moment (μ)Data not available
Isotropic Polarizability (α_iso)Data not available
Anisotropic Polarizability (α_aniso)Data not available
First Hyperpolarizability (β)Data not available
Second Hyperpolarizability (γ)Data not available

Note: This table is for illustrative purposes only. No specific computed NLO data for this compound has been found in published literature.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and kinetics. For this compound, theoretical studies could investigate various reactions, such as its synthesis or decomposition.

For example, a study on the self-reaction of phenyl radicals combined experimental techniques with ab initio transition state theory and master equation calculations to understand the complex reaction channels. nih.gov Similarly, the reaction mechanism of phenyl carbonyl isothiocyanates with pyridines was investigated using DFT to understand the stepwise process and the influence of substituents. rsc.org A computational study of the reaction mechanisms involving this compound would involve mapping the potential energy surface for the reaction, locating transition states, and calculating activation energies. This would provide a detailed, atomistic understanding of how the reaction proceeds.

Prospective Applications of P Pentyloxy Phenyl Acetonitrile Beyond Conventional Chemical Synthesis

Applications in Materials Science

The molecular architecture of [p-(Pentyloxy)phenyl]acetonitrile, which combines a rigid phenyl ring with a flexible alkyl chain, is a key feature in the design of new materials. This structure is particularly relevant for the development of liquid crystals, organic electronic materials, and advanced polymers.

Precursor in Liquid Crystal Development (e.g., Discotic Liquid Crystals)

The field of liquid crystals is dominated by molecules that possess a combination of rigid and flexible segments. The pentyloxy-substituted phenyl group in this compound provides this characteristic molecular arrangement. While direct studies on its use in liquid crystals are not prevalent, its structural components are found in known liquid crystalline materials. For instance, compounds with 4-n-alkoxyphenyl moieties are widely used in the synthesis of liquid crystals. tandfonline.comelectronicsandbooks.com The alkoxy chain, in this case, the pentyloxy group, influences the mesomorphic properties, such as the temperature range of the liquid crystal phase.

Discotic liquid crystals, which are noted for their applications in electronic devices, are formed from disc-shaped molecules that can self-assemble into columnar structures. nih.govnih.gov These structures are crucial for their use as molecular wires in applications like photovoltaics and field-effect transistors. nih.gov The synthesis of such complex molecules often starts with smaller, functionalized building blocks. The phenazine (B1670421) core, for example, is a key component in some discotic liquid crystals and can be functionalized to fine-tune its properties for use in organic electronics. nih.gov Given the presence of the reactive nitrile group and the alkoxy-substituted phenyl ring, this compound could serve as a valuable precursor for the synthesis of more complex, disc-shaped molecules with liquid crystalline properties.

The synthesis of various liquid crystalline materials often involves the use of alkoxy-substituted phenyl rings, as shown in the table below.

Liquid Crystal TypePrecursor Moiety ExampleReference
Pyridine-based Liquid Crystals2-(4-n-alkoxyphenyl)-5-methylpyridines electronicsandbooks.com
Cinnamate-based Liquid Crystals(4-alkoxycarbonyl)phenyl 4′-alkoxycinnamates researchgate.net
Fluorinated Liquid Crystals4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates rsc.org

Building Block for Organic Electronic Materials

The development of organic electronic materials is a rapidly growing field, with applications ranging from organic light-emitting diodes (OLEDs) to organic solar cells. rsc.org The performance of these materials is highly dependent on their molecular structure, which influences properties like charge transport and light emission. rsc.org Heterocyclic aromatic compounds are often used as building blocks for these materials due to their stability and electronic properties. nih.gov

Discotic liquid crystals, for which this compound could be a precursor, are considered a new generation of organic semiconductors. nih.govrsc.org Their columnar structures provide pathways for efficient charge transport, making them suitable for use in electronic devices. nih.gov The ability to tailor the molecular structure of these materials is key to optimizing their performance. The nitrile group in this compound can be converted into various other functional groups, allowing for the synthesis of a wide range of derivatives with tailored electronic properties.

Role in Advanced Polymer Synthesis

The nitrile group is a versatile functional group in polymer chemistry. Acetonitrile (B52724) itself can undergo polymerization under extreme conditions, demonstrating the reactivity of the C≡N triple bond. osti.gov This reactivity can be harnessed to create novel polymer structures. For example, the nitrile group can participate in polymerization reactions to form polymers with unique electronic and optical properties.

In the context of this compound, the nitrile group could be used to initiate or participate in polymerization reactions, leading to the formation of polymers with pendant pentyloxy-substituted phenyl groups. These side chains could influence the polymer's solubility, thermal properties, and self-assembly behavior. The synthesis of soluble conducting polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT), in ionic liquids has been demonstrated, and the resulting polymers can be soluble in organic solvents like acetonitrile. nih.gov The presence of the pentyloxy group in a polymer derived from this compound could enhance solubility in nonpolar organic solvents, which is advantageous for solution-based processing of electronic devices.

The role of acetonitrile in polymerization reactions can be significant, as it can influence the reaction mechanism and the properties of the resulting polymer. nih.govresearchgate.net The specific structure of this compound, with its combination of a reactive nitrile and a bulky, flexible side chain, makes it an interesting monomer for creating polymers with tailored properties for advanced applications.

Niche Chemical Applications

Beyond materials science, the specific chemical functionalities of this compound make it a candidate for use in the synthesis of high-value, niche chemicals, such as agrochemicals and fragrance compounds.

Development of Agro-Chemical Intermediates (e.g., Fungicides, Insecticides, Herbicides)

Substituted phenylacetonitriles are known intermediates in the synthesis of various agrochemicals. nih.gov The nitrile group can be transformed into a variety of functional groups found in active pesticide ingredients. For example, substituted phenylacetonitrile (B145931) derivatives have been investigated for their insecticidal properties. nih.gov

The development of new fungicides often involves the synthesis of molecules with specific heterocyclic structures. For instance, N-(alkoxy)-1-phenyl- and N-(alkoxy)-1-cyclohexyl-1-(3-pyridinyl)-methanonymines have been synthesized and tested for their fungicidal activity against various plant pathogens. researchgate.net The synthesis of these compounds involves the reaction of N-hydroxyl derivatives with alkyl halides, a reaction for which this compound could be a starting material after appropriate modification. Similarly, N-(alkoxy)diphenyl ether carboxamide derivatives have been designed as novel fungicides. mdpi.com

In the field of herbicides, substituted phenyl derivatives are also of interest. For example, substituted phenyl isoxazole (B147169) analogues have been developed as herbicide safeners, which protect crops from the harmful effects of herbicides. nih.gov The synthesis of such molecules often involves the coupling of different aromatic rings, a process where a functionalized building block like this compound could be utilized.

The following table provides examples of agrochemicals derived from substituted phenyl compounds.

Agrochemical TypeExample Compound ClassReference
InsecticideSubstituted alpha-(phenylhydrazono)phenylacetonitrile derivatives nih.gov
FungicideN-(alkoxy)-1-(3-pyridinyl)methanonimines researchgate.net
Herbicide SafenerSubstituted phenyl isoxazole analogues nih.gov
FungicideN-(alkoxy)diphenyl ether carboxamide derivatives mdpi.com

Synthesis of Fragrance Compounds (e.g., Phenethyl Alcohol Precursors)

Phenethyl alcohol and its esters are widely used in the fragrance industry for their pleasant floral, rosy scents. wikipedia.orgnih.gov The synthesis of phenethyl alcohol can be achieved through various routes, including the reduction of phenylacetic acid, which in turn can be prepared from the hydrolysis of phenylacetonitrile. wikipedia.orgmdma.ch

While the fragrance properties of this compound itself are not well-documented, related compounds with alkoxy substitutions on the phenyl ring are known to be used as fragrance ingredients. For example, cycloakylidene-(ortho substituted phenyl)-acetonitriles, where the substituent can be a methoxy (B1213986) or ethoxy group, have been patented as odorants with fruity and rosy notes. google.com The pentyloxy group in this compound would be expected to impart a different, likely more complex, odor profile to its derivatives compared to the more common methoxy or ethoxy substitutions.

The synthesis of phenethyl alcohol derivatives from substituted phenylacetonitriles offers a pathway to new fragrance molecules. The pentyloxy group would be retained in the final phenethyl alcohol derivative, potentially leading to a unique combination of floral and other notes. The length of the alkoxy chain is known to influence the olfactory properties of a molecule, and the five-carbon pentyloxy chain could contribute to a desirable, long-lasting fragrance.

Precursor for Dyes and Pigments

The synthesis of organic dyes and pigments often relies on the assembly of molecules containing chromophores (color-bearing groups) and auxochromes (groups that modify the color and intensity). While this compound is not a dye itself, its structure provides a versatile scaffold for the synthesis of colored compounds, particularly azo dyes.

Azo dyes, characterized by the -N=N- linkage, are a major class of synthetic colorants. unb.cacuhk.edu.hk Their synthesis typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound. unb.caresearchgate.netyoutube.com this compound could be envisioned as a precursor to the coupling component. The methylene (B1212753) group adjacent to the phenyl ring and the nitrile group is activated, making it potentially reactive toward diazonium salts under specific conditions.

More plausibly, the nitrile group can be chemically transformed into other functional groups to facilitate dye synthesis. For instance, hydrolysis of the nitrile group would yield p-(pentyloxy)phenylacetic acid, and a subsequent Curtius, Hofmann, or Schmidt rearrangement could convert it into p-(pentyloxy)benzylamine. This amine could then be diazotized and coupled with various aromatic compounds (like naphthols or substituted anilines) to produce a range of azo dyes. The pentyloxy group would likely enhance the lipid solubility of the resulting dye, making it suitable for coloring nonpolar materials like plastics, oils, and waxes.

Furthermore, the phenylacetonitrile moiety can be a building block for heterocyclic pigments. "Activated nitriles" are known to be valuable in the synthesis of heterocyclic systems, some of which are used as pigments. nih.gov Condensation reactions involving the active methylene group of this compound with other reagents could lead to the formation of complex, conjugated ring systems that exhibit color. The specific color and properties of these dyes and pigments would be influenced by the final molecular structure, with the pentyloxy group affecting solubility and potentially the lightfastness of the colorant. researchgate.net

Table 1: Potential Dye Synthesis Pathways Involving this compound

Starting Material ModificationReaction SequencePotential Dye Class
Nitrile Hydrolysis & Rearrangement1. Hydrolysis to Carboxylic Acid2. Curtius/Hofmann/Schmidt Rearrangement to Amine3. Diazotization4. Azo CouplingAzo Dyes
Ring Functionalization1. Nitration of the phenyl ring2. Reduction of nitro group to amine3. Diazotization4. Azo CouplingAzo Dyes
Methylene Group Condensation1. Base-catalyzed condensation with dicarbonyls or other electrophilesHeterocyclic Pigments

Advanced Analytical Chemistry Reagents (e.g., Chromatographic Modifiers, Extraction Solvents)

In the field of analytical chemistry, particularly in separation science, the properties of solvents and stationary phases are critical. This compound has characteristics that suggest its utility as a specialized reagent in techniques like high-performance liquid chromatography (HPLC).

Acetonitrile is a widely used organic modifier in reversed-phase HPLC due to its favorable viscosity, UV transparency, and miscibility with water. chromatographyonline.com The subject compound, being a substituted acetonitrile, could function as a mobile phase additive or modifier. The presence of the pentyloxy group introduces significant hydrophobicity. When added to the mobile phase in reversed-phase HPLC, it could dynamically coat the nonpolar stationary phase (like C18), altering its properties. nih.gov This modification can change the selectivity of the column, offering a way to improve the separation of complex mixtures of analytes, especially those with aromatic or moderately polar characteristics. The long alkyl chain could enhance interactions with nonpolar analytes, while the phenyl and nitrile groups could offer π-π and dipole-dipole interactions, respectively. chromatographyonline.commdpi.com

The use of long-chain alkylbenzenes and ethers as mobile phase modifiers or as part of the stationary phase is a known strategy to fine-tune chromatographic separations. nih.govnih.gov For example, adding straight-chain alcohols to the mobile phase can improve peak shape and resolution for certain organic acids and bases by modifying the stationary phase surface. nih.gov Similarly, this compound could provide a unique selectivity profile compared to standard modifiers like methanol (B129727) or unsubstituted acetonitrile. researchgate.net

As an extraction solvent, its amphiphilic nature—a polar nitrile head and a nonpolar pentyloxy-phenyl tail—could be advantageous for liquid-liquid extraction (LLE) or solid-phase extraction (SPE) of specific analytes from complex matrices. It could selectively extract compounds of intermediate polarity that are not efficiently recovered by highly polar or nonpolar solvents alone.

Table 2: Potential Analytical Applications of this compound

Application AreaProposed RoleMechanism of Action
Reversed-Phase HPLCMobile Phase ModifierDynamic coating of the stationary phase, altering hydrophobicity and providing specific π-π and dipole interactions.
Liquid-Liquid ExtractionSpecialized SolventSelective extraction of analytes with intermediate polarity due to its amphiphilic character.
Solid-Phase ExtractionElution SolventFine-tuning the elution of adsorbed analytes from a sorbent based on a balance of polar and nonpolar interactions.

Catalysis and Ligand Design involving Acetonitrile Derivatives

The structure of this compound is well-suited for applications in catalysis, both as a precursor to catalytic molecules and in the design of ligands for metal complexes. The nitrile group (-C≡N) is a well-known coordinating group in organometallic chemistry, capable of binding to a wide range of transition metals.

Phenylacetonitrile and its derivatives have been used to create ligands for various catalytic processes. researchgate.net By synthesizing derivatives of this compound, it is possible to design ligands with specific electronic and steric properties. For example, introducing other donor atoms (like nitrogen, oxygen, or phosphorus) onto the phenyl ring would create a multidentate ligand. The pentyloxy group would influence the solubility of the resulting metal-ligand complex, making it more soluble in nonpolar organic solvents, which can be advantageous for certain catalytic reactions. It also provides steric bulk, which can be used to control the coordination environment around the metal center, potentially leading to higher selectivity in catalytic transformations (e.g., asymmetric catalysis).

Research has shown that α-aminonitriles, which can be synthesized from precursors like phenylacetonitrile, are effective ligands for transition metal ions, forming stable complexes. researchgate.net Following this precedent, this compound could be a starting point for a new class of ligands. The synthesis could involve reactions at the methylene group, the nitrile, or the aromatic ring to build more complex ligand structures. These ligands could then be used to prepare catalysts for a variety of organic reactions, such as cross-coupling, hydrogenation, or polymerization. For instance, a patent describes the use of a sodium alkoxide to catalyze the reaction of phenylacetonitrile with benzyl (B1604629) alcohol, indicating the reactivity of the alpha-carbon for creating new C-C bonds, a key step in many catalytic cycles. google.com

Q & A

Q. What are the optimal synthetic routes for [p-(Pentyloxy)phenyl]acetonitrile, and how does the pentyloxy substituent influence reaction conditions?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or palladium-catalyzed coupling. For example, substituting a halogenated phenylacetonitrile precursor with pentyloxy groups via a Williamson ether synthesis could be effective. Reaction conditions (e.g., inert atmosphere, catalysts like tetrakis(triphenylphosphine)palladium) must ensure selectivity, as longer alkoxy chains (e.g., pentyloxy) may require extended reaction times compared to methoxy or isopropoxy analogs . Solvent choice (e.g., DMF or acetonitrile) and temperature optimization are critical to minimize side reactions.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The pentyloxy group’s methylene protons (~δ 3.5–4.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) should show distinct splitting patterns. The nitrile carbon appears at ~δ 115–120 ppm in ¹³C NMR.
  • IR Spectroscopy : A sharp peak near ~2240 cm⁻¹ confirms the C≡N stretch, while aromatic C-O-C stretches (pentyloxy) appear at ~1250 cm⁻¹.
  • Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular formula C₁₃H₁₅NO. Purity can be assessed via HPLC with acetonitrile-based mobile phases .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood to prevent inhalation of vapors or dust.
  • Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does the pentyloxy group’s chain length affect the compound’s physicochemical properties (e.g., solubility, logP) compared to shorter alkoxy analogs?

  • Methodological Answer : The pentyloxy group increases hydrophobicity, raising the logP value compared to methoxy or ethoxy analogs. This reduces aqueous solubility but enhances lipid membrane permeability. Computational tools like COSMO-RS or molecular dynamics simulations can predict partitioning behavior. Experimental validation via shake-flask assays (octanol/water) is recommended. Compare with data from analogs like 4-isopropoxyphenylacetonitrile (logP ~2.1) to infer trends .

Q. What computational strategies (e.g., molecular docking, QSAR) are suitable for predicting the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., enzymes with hydrophobic binding pockets). The pentyloxy group may engage in van der Waals interactions.
  • QSAR : Develop models using descriptors like molar refractivity and topological polar surface area. Validate with in vitro assays (e.g., enzyme inhibition).
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. How can researchers resolve contradictions in reported toxicity data for nitrile-containing compounds like this compound?

  • Methodological Answer :
  • Standardized Assays : Conduct OECD-compliant tests (e.g., acute oral toxicity in rodents, Ames test for mutagenicity).
  • Metabolite Analysis : Identify degradation products (e.g., cyanide release under acidic conditions) via LC-MS.
  • Cross-Study Comparisons : Adjust for variables like purity (>95% vs. technical grade) and solvent effects. Refer to safety data from structurally similar nitriles (e.g., phenylacetonitrile derivatives) as interim benchmarks .

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